4-Cyano-2-ethoxybenzoyl chloride
Description
4-Cyano-2-ethoxybenzoyl chloride (hypothetical structure) is an acyl chloride derivative featuring a cyano group at the para position and an ethoxy substituent at the ortho position on the benzene ring. This compound is expected to exhibit high reactivity due to the electron-withdrawing cyano group and the steric/electronic influence of the ethoxy moiety.
Properties
CAS No. |
316810-09-0 |
|---|---|
Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-cyano-2-ethoxybenzoyl chloride |
InChI |
InChI=1S/C10H8ClNO2/c1-2-14-9-5-7(6-12)3-4-8(9)10(11)13/h3-5H,2H2,1H3 |
InChI Key |
OKPHKYFLLKKTPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the carbonyl carbon in 4-cyano-2-fluorobenzoyl chloride, making it more reactive in acylation reactions than the ethoxy variant.
Research Findings and Limitations
- Direct Data Gaps: No experimental data for this compound is available in the provided evidence. Comparisons rely on structural extrapolation from the fluorine analog .
- Contradictions : Fluorine’s electron-withdrawing nature contrasts with ethoxy’s electron-donating effects, leading to divergent reactivity profiles.
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